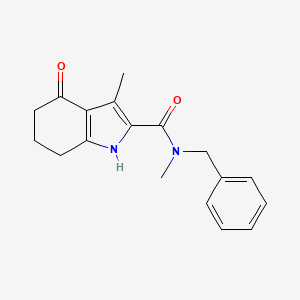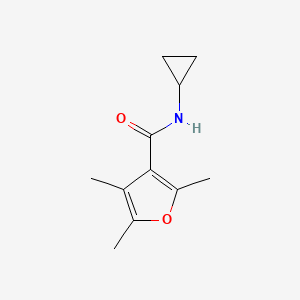![molecular formula C17H16N2O3 B7476386 4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476386.png)
4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one is a chemical compound that has been extensively studied for its potential benefits in various scientific research applications. This compound is also known as “MAQ” and belongs to the class of quinoxaline derivatives. The unique structural features of MAQ make it a promising candidate for various biological studies.
作用机制
The mechanism of action of MAQ is not fully understood. However, studies have suggested that MAQ may inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, MAQ may induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
MAQ has been shown to have various biochemical and physiological effects. Studies have shown that MAQ can induce the production of ROS, which can lead to oxidative stress in cancer cells. Additionally, MAQ has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. These effects make MAQ a promising candidate for further research in the field of cancer biology.
实验室实验的优点和局限性
One of the main advantages of using MAQ in lab experiments is its ability to induce apoptosis in cancer cells. Additionally, MAQ has been shown to have low toxicity in normal cells, which makes it a promising candidate for further research. However, one of the limitations of using MAQ in lab experiments is its low solubility in water. This can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on MAQ. One area of research is to investigate the potential of MAQ as an anti-cancer agent in vivo. Additionally, further studies are needed to fully understand the mechanism of action of MAQ. Other potential areas of research include investigating the effects of MAQ on other diseases, such as neurodegenerative diseases and autoimmune disorders. Overall, MAQ has great potential for further research in the field of biological sciences.
合成方法
The synthesis of MAQ involves the condensation of 2-methoxybenzoyl chloride and 2-aminophenylacetic acid in the presence of a base. The reaction takes place in a solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography. The yield of this reaction is typically around 60-70%.
科学研究应用
MAQ has been studied extensively for its potential benefits in various scientific research applications. One of the most promising areas of research is its potential as an anti-cancer agent. Studies have shown that MAQ has anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, MAQ has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
属性
IUPAC Name |
4-[2-(2-methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-15-9-5-2-6-12(15)10-17(21)19-11-16(20)18-13-7-3-4-8-14(13)19/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYPRZLQBZHKEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7476321.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476329.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B7476333.png)





![2-[acetyl(methyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7476374.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B7476381.png)
![2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid](/img/structure/B7476390.png)
![4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B7476406.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-methylfuran-2-yl)prop-2-enoate](/img/structure/B7476419.png)